
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C12H12N4O2 and its molecular weight is 244.254. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide is a member of the pyrimidine family, characterized by its unique structural features that suggest potential biological activities. Its design incorporates both pyrimidine and pyridine moieties, which are prevalent in various bioactive compounds, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical formula for this compound is C12H12N4O2, and it has a molecular weight of 244.25 g/mol . The compound's structure includes a pyrimidine ring fused with a pyridine ring, linked by an amide group to an acetamide moiety, which is significant in terms of biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂N₄O₂ |
Molecular Weight | 244.25 g/mol |
CAS Number | 1203014-55-4 |
Density | N/A |
Boiling Point | N/A |
Melting Point | N/A |
Antiproliferative Activity
Research indicates that compounds with similar structural frameworks have shown significant antiproliferative activities against various cancer cell lines. For instance, derivatives of pyrimidine have been evaluated for their ability to inhibit cell growth in vitro, demonstrating effects on cell cycle progression and apoptosis induction. Specifically, studies have highlighted that modifications in the substituents on the aromatic rings can significantly influence the antiproliferative efficacy against cancer cells resistant to traditional chemotherapeutics like colchicine and paclitaxel .
The mechanism by which this compound exerts its biological effects is likely linked to its interaction with cellular pathways involved in cancer progression. It has been suggested that such compounds may act as inhibitors of specific kinases involved in signaling pathways crucial for cell proliferation and survival. The binding affinity to these targets can be assessed through molecular docking studies, which provide insights into the structure-activity relationship (SAR) .
Case Studies
- Study on Anticancer Activity : A study conducted to evaluate the antiproliferative effects of similar pyrimidine derivatives revealed that certain compounds exhibited nanomolar IC50 values against various cancer cell lines. These compounds were found to disrupt microtubule dynamics by binding to the colchicine site on β-tubulin, leading to cell cycle arrest at the G2/M phase .
- Molecular Docking Analysis : Another investigation utilized molecular docking techniques to predict the binding affinity of this compound to various kinases. The results indicated that modifications in the compound's structure could enhance its inhibitory potential against specific targets, thereby improving its therapeutic efficacy .
Q & A
Q. Basic: What are the standard synthetic routes for 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(pyridin-2-yl)acetamide, and how can reaction conditions be optimized for yield?
The synthesis typically involves coupling a pyrimidinone derivative with a pyridin-2-yl acetamide precursor. A multi-step approach is common:
- Step 1: React 4-methyl-6-hydroxypyrimidin-2-one with a bromoacetamide intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrimidinone-acetamide backbone .
- Step 2: Optimize yield (e.g., 60–80%) by controlling temperature (80–100°C) and solvent polarity. For example, DMF enhances nucleophilic substitution compared to THF .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Basic: Which analytical techniques are critical for confirming the molecular structure of this compound?
- ¹H NMR Spectroscopy: Peaks at δ 12.50 (NH-3), δ 6.05 (CH-5 pyrimidinone), and δ 2.18 (CH₃) confirm core substituents .
- HPLC: Ensure >95% purity by reverse-phase chromatography (C18 column, acetonitrile/water gradient) .
- Mass Spectrometry: Validate molecular weight with ESI-MS (e.g., [M+H]+ at m/z 344.21 for analogs) .
Q. Basic: How can researchers screen this compound for preliminary biological activity?
- Antimicrobial Assays: Use broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Screening: Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM .
- Enzyme Inhibition: Test against kinases or proteases via fluorometric assays (IC₅₀ determination) .
Q. Advanced: How can structure-activity relationship (SAR) studies guide the modification of substituents for enhanced bioactivity?
- Pyrimidinone Core: Introduce electron-withdrawing groups (e.g., -F at C4) to enhance binding to hydrophobic enzyme pockets .
- Pyridin-2-yl Group: Replace with substituted aryl groups (e.g., 4-fluorophenyl) to improve solubility and metabolic stability .
- Acetamide Linker: Optimize chain length (e.g., ethyl vs. methyl) to balance potency and toxicity .
Q. Advanced: What methodologies resolve contradictions in reported biological activity data across studies?
- Dose-Response Curves: Compare IC₅₀ values under standardized conditions (e.g., 48-hr incubation vs. 72-hr) .
- Cellular Context: Account for cell line variability (e.g., p53 status in apoptosis assays) .
- Orthogonal Assays: Validate kinase inhibition via Western blot (phospho-target detection) alongside enzymatic assays .
Q. Advanced: How can computational modeling predict interactions between this compound and target enzymes?
- Docking Studies: Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR kinase). Focus on H-bonding with pyrimidinone NH and hydrophobic interactions with the methyl group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes .
- QSAR Models: Corrogate substituent electronegativity with IC₅₀ values to guide synthetic priorities .
Q. Advanced: What strategies improve solubility and formulation for in vivo studies?
- Prodrug Design: Introduce phosphate esters at the pyrimidinone oxygen for enhanced aqueous solubility .
- Nanoformulation: Encapsulate in PLGA nanoparticles (∼150 nm) for sustained release .
- Co-Solvents: Use PEG-400/water (1:1) for intraperitoneal administration .
Q. Advanced: How do reaction conditions (pH, solvent) influence the stability of intermediates during synthesis?
- pH Control: Maintain pH 8–9 during coupling to prevent hydrolysis of the acetamide bond .
- Solvent Effects: Avoid protic solvents (e.g., MeOH) to minimize side reactions; use DMF or acetonitrile .
- Temperature: Limit to 80°C to prevent pyrimidinone ring degradation .
Q. Advanced: What experimental designs are optimal for studying enzyme inhibition kinetics?
- Steady-State Kinetics: Use Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
- IC₅₀ Shift Assays: Pre-incubate enzyme with compound (0–100 µM) before adding substrate .
- SPR Biosensors: Measure real-time binding kinetics (ka/kd) for high-affinity targets .
Q. Advanced: How can researchers address batch-to-batch variability in biological activity?
Propiedades
IUPAC Name |
2-(4-methyl-6-oxopyrimidin-1-yl)-N-pyridin-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-9-6-12(18)16(8-14-9)7-11(17)15-10-4-2-3-5-13-10/h2-6,8H,7H2,1H3,(H,13,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHJNMAQUASLIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C=N1)CC(=O)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.